4-Fluoro-2-isocyanato-1-methoxybenzene

Description

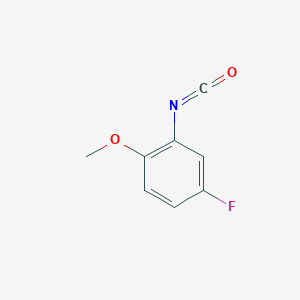

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-isocyanato-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLIJWMMIGSMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-isocyanato-1-methoxybenzene

This guide provides a comprehensive overview of the synthetic pathways leading to 4-fluoro-2-isocyanato-1-methoxybenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic routes: the Curtius rearrangement and phosgenation. The causality behind experimental choices, detailed protocols, and safety considerations are discussed to provide a robust and practical resource.

Introduction

4-Fluoro-2-isocyanato-1-methoxybenzene, a substituted aromatic isocyanate, is a valuable building block in organic synthesis. The presence of a fluorine atom, a methoxy group, and a reactive isocyanate functionality on the benzene ring allows for precise control over synthetic pathways, making it an attractive intermediate for the creation of complex molecules with potential biological activity.[1][2] Its applications are found in the synthesis of ortho-substituted phenylureas, which can act as 5-Hydroxytryptamine (5-HT3) receptor antagonists, and in the development of inhibitors for various enzymes.[3]

This guide will explore the two most viable synthetic routes for the preparation of this important intermediate, providing detailed experimental protocols and insights into the underlying chemical principles.

Synthesis Pathways

Two principal synthetic strategies are employed for the synthesis of 4-fluoro-2-isocyanato-1-methoxybenzene:

-

The Curtius Rearrangement of 4-fluoro-2-methoxybenzoic acid.

-

Phosgenation of 4-fluoro-2-methoxyaniline.

The choice between these pathways often depends on the availability of starting materials, scalability, and safety considerations, particularly concerning the handling of hazardous reagents like phosgene and azides.

Pathway 1: The Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for the conversion of carboxylic acids to isocyanates via an acyl azide intermediate.[4] A significant advantage of modern Curtius rearrangement protocols is the ability to perform the reaction as a one-pot procedure, often utilizing diphenylphosphoryl azide (DPPA), which avoids the isolation of potentially explosive acyl azides.[4][5][6]

The overall transformation starting from 4-fluoro-2-methoxybenzoic acid is depicted below:

Figure 2: General scheme of the phosgenation of 4-fluoro-2-methoxyaniline.

Synthesis of the Precursor: 4-Fluoro-2-methoxyaniline

The starting material for this pathway, 4-fluoro-2-methoxyaniline, can be synthesized via the reduction of 4-fluoro-2-nitroanisole. [1][7] Experimental Protocol: Synthesis of 4-Fluoro-2-methoxyaniline

This protocol is based on the catalytic hydrogenation of the corresponding nitro compound.

-

Synthesis of 4-Fluoro-2-nitroanisole:

-

This intermediate can be prepared from 2,4-difluoronitrobenzene by nucleophilic aromatic substitution with sodium methoxide. [8] * In a suitable solvent such as methanol, 2,4-difluoronitrobenzene is treated with a solution of sodium methoxide at room temperature or with gentle heating.

-

The reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified by crystallization or chromatography.

-

-

Reduction to 4-Fluoro-2-methoxyaniline:

-

In a hydrogenation vessel, dissolve 4-fluoro-2-nitroanisole in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C) or Raney Nickel.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-fluoro-2-methoxyaniline. The crude product can be purified by distillation or chromatography. [7][8] Table 2: Physicochemical Properties of 4-Fluoro-2-methoxyaniline

-

| Property | Value |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 215-217 °C |

Phosgenation Protocol using Triphosgene

This protocol provides a safer alternative to using phosgene gas.

Materials and Reagents:

-

4-Fluoro-2-methoxyaniline

-

Triphosgene

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

Reaction Setup:

-

In a dry three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar, under a nitrogen atmosphere, dissolve triphosgene (0.35 eq) in anhydrous toluene.

-

In the dropping funnel, prepare a solution of 4-fluoro-2-methoxyaniline (1.0 eq) and the non-nucleophilic base (2.2 eq) in anhydrous toluene.

-

-

Phosgenation Reaction:

-

Heat the triphosgene solution to reflux.

-

Slowly add the solution of the aniline and base from the dropping funnel to the refluxing triphosgene solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete conversion. Monitor the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the hydrochloride salt of the base.

-

The filtrate contains the desired isocyanate in toluene.

-

The solvent can be carefully removed under reduced pressure to yield the crude 4-fluoro-2-isocyanato-1-methoxybenzene.

-

Purification can be achieved by vacuum distillation. [9]

-

Safety Considerations

-

Curtius Rearrangement: Acyl azides are potentially explosive and should be handled with care. The use of a one-pot procedure with DPPA is recommended to avoid the isolation of the acyl azide intermediate. [5]The rearrangement reaction involves the evolution of nitrogen gas, and the reaction should be conducted in a well-ventilated fume hood with appropriate pressure relief.

-

Phosgenation: Phosgene is an extremely toxic gas. The use of triphosgene as a phosgene substitute is a safer alternative but still requires caution. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Any residual phosgene should be quenched with a suitable reagent, such as an ammonia solution.

Conclusion

Both the Curtius rearrangement and phosgenation represent viable and effective pathways for the synthesis of 4-fluoro-2-isocyanato-1-methoxybenzene. The Curtius rearrangement, particularly the one-pot procedure using DPPA, offers a milder and often safer alternative to phosgenation, especially on a laboratory scale. The phosgenation route, especially with the use of triphosgene, remains a powerful method for the large-scale production of isocyanates. The choice of synthetic route will ultimately be guided by the specific requirements of the research or production campaign, including scale, available equipment, and safety protocols.

References

-

4-Fluoro-2-methoxyaniline CAS:450-91-9: Applications and Synthesis. (2025, March 3). Chemical Synthesis, API, Custom Synthesis | Autech. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Curtius rearrangement products derived from heterocyclic carboxylic acids. ResearchGate. [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. [Link]

- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. ResearchGate. [Link]

-

Working with Hazardous Chemicals. (2008, April 11). Organic Syntheses. [Link]

- Purification method of 4-fluoro-2-methoxyaniline.

-

(PDF) Phosgenation Reactions with Phosgene from Triphosgene. (2025, August 10). ResearchGate. [Link]

-

Supporting Information 1. [Link]

-

Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. J-STAGE. [Link]

-

Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Conversion of Nitrobenzene to 4-Methoxybenzoic acid. (2025, January 24). YouTube. [Link]

-

Phosgenation Reactions with Phosgene from Triphosgene. (2012, June 26). Semantic Scholar. [Link]

-

Preparation of triphosgene. PrepChem.com. [Link]

-

Catalytic Reduction of Nitrobenzene and o-NitrotoIuene with Hydrogen in Sulfuric Acid-Methanoi Solution. Kyushu University Institutional Repository. [Link]

-

Curtius Rearrangement - Common Conditions. Organic Chemistry Data. [Link]

-

A decade review of triphosgene and its applications in organic reactions. ScienceDirect. [Link]

- Purification of organic isocyanates.

-

Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]

-

Chemistry Nobelists developed reactions that are “compatible with almost everything”. (2022, December 1). Physics Today. [Link]

-

4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses. [Link]

-

4-Fluoroanisole. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents [patents.google.com]

- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 9. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Fluoro-2-isocyanato-1-methoxybenzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Isomeric Complexity

The precise substitution pattern of polysubstituted benzene rings is critical to their chemical and biological properties. The query "4-Fluoro-2-isocyanato-1-methoxybenzene" specifies a distinct regioisomer. However, a comprehensive literature search reveals a notable scarcity of specific experimental data for this exact compound. In contrast, its isomer, 2-Fluoro-4-isocyanato-1-methoxybenzene (CAS Number: 221218-33-3) , is commercially available and thus more extensively documented. This guide will focus primarily on the structural and reactive properties of this well-characterized isomer as a representative model. The principles outlined herein are broadly applicable to related isomers, including the titular compound, with due consideration for the nuanced electronic and steric effects imparted by the specific substituent positions.

Section 1: Core Structural and Physicochemical Profile

The foundational attributes of a molecule dictate its behavior in a chemical system. For 2-Fluoro-4-isocyanato-1-methoxybenzene, these are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Fluoro-4-isocyanato-1-methoxybenzene | [1] |

| CAS Number | 221218-33-3 | [1] |

| Molecular Formula | C₈H₆FNO₂ | [1] |

| Molecular Weight | 167.14 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature | [1] |

| InChI Code | 1S/C8H6FNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 | [1] |

| InChI Key | FSSWSWKARIEXDN-UHFFFAOYSA-N | [1] |

Section 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate. This method is favored for its mild conditions and tolerance of a wide range of functional groups.

Caption: Proposed synthesis of 4-Fluoro-2-isocyanato-1-methoxybenzene via the Curtius Rearrangement.

Step-by-Step Experimental Protocol (Hypothetical)

-

Acid Chloride Formation: 4-Fluoro-2-methoxybenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) until the evolution of HCl gas ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude 4-fluoro-2-methoxybenzoyl chloride.

-

Acyl Azide Synthesis: The crude acid chloride is dissolved in a dry, aprotic solvent such as acetone. A solution of sodium azide (NaN₃) in a minimal amount of water is added dropwise at a low temperature (0-5 °C). The reaction is stirred for several hours, after which the resulting acyl azide is carefully extracted. Caution: Acyl azides are potentially explosive and should be handled with extreme care.

-

Curtius Rearrangement: The isolated acyl azide is dissolved in a high-boiling, inert solvent like toluene. The solution is heated, leading to the loss of nitrogen gas and the rearrangement of the acyl azide to the corresponding isocyanate. The reaction progress can be monitored by the cessation of gas evolution. The isocyanate can then be purified by distillation under reduced pressure.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Fluoro-2-isocyanato-1-methoxybenzene are not available, we can predict the key spectroscopic features based on the analysis of its structural components and data from analogous compounds.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm, with coupling to the fluorine atom. - The methoxy protons will be a singlet at approximately δ 3.8-4.0 ppm. |

| ¹³C NMR | - The isocyanate carbon (-N=C=O) will have a characteristic resonance around δ 120-130 ppm. - The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. - The methoxy carbon will be a singlet around δ 55-60 ppm.[3] |

| ¹⁹F NMR | - A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring aromatic protons. The chemical shift will be in the typical range for aryl fluorides.[4] |

| IR Spectroscopy | - A strong, characteristic absorption band for the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹. - C-O stretching for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹. - C-F stretching vibration in the range of 1100-1200 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) is expected at m/z = 167.0383 (for the monoisotopic mass). - Fragmentation may involve the loss of the isocyanato group (-NCO) or the methoxy group (-OCH₃).[5] |

Section 4: Reactivity and Synthetic Utility

The reactivity of 4-Fluoro-2-isocyanato-1-methoxybenzene is governed by the interplay of its three functional groups on the aromatic ring.

Caption: Key reactivity sites of 4-Fluoro-2-isocyanato-1-methoxybenzene.

Reactions of the Isocyanate Group

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. This reactivity is the cornerstone of its synthetic utility.

-

With Alcohols: Forms carbamates (urethanes). This reaction is fundamental in the production of polyurethanes.

-

With Amines: Produces ureas. This is a common reaction in the synthesis of agrochemicals and pharmaceuticals.

-

With Water: Initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This can be a competing side reaction if moisture is present.

Influence of Substituents on the Aromatic Ring

-

Methoxy Group (-OCH₃): This is a strong activating group and is ortho-, para- directing for electrophilic aromatic substitution. It increases the electron density of the ring.

-

Fluoro Group (-F): Halogens are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para- directing because of resonance electron donation.

-

Isocyanato Group (-NCO): This group is strongly deactivating and meta- directing for electrophilic aromatic substitution.

The combined electronic effects of these substituents will influence the regioselectivity of further reactions on the aromatic ring. Nucleophilic aromatic substitution, particularly the displacement of the fluorine atom, is also a possibility, especially with strong nucleophiles, as the ring is activated towards such reactions by the electron-withdrawing isocyanato group.[6][7]

Section 5: Applications in Research and Development

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science.[8][9][10] The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

-

Drug Discovery: As a fluorinated building block, 4-Fluoro-2-isocyanato-1-methoxybenzene can be used to synthesize novel compounds for screening in various therapeutic areas. The isocyanate handle allows for its conjugation to a wide range of molecules containing active hydrogens (e.g., amines, alcohols, thiols).

-

Materials Science: The reactivity of the isocyanate group makes it a valuable monomer for the synthesis of specialty polymers. The presence of fluorine can impart desirable properties such as thermal stability and chemical resistance to the resulting materials.

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties and urea or carbamate linkages, highlighting the potential of this compound in the development of new agrochemicals.

Section 6: Safety and Handling

Aromatic isocyanates are potent respiratory and dermal sensitizers and must be handled with extreme caution.

-

Engineering Controls: All work with aromatic isocyanates should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) are mandatory.

-

Eye Protection: Safety goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Isocyanates are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Spill and Waste Disposal: Spills should be decontaminated with a suitable solution (e.g., a mixture of water, detergent, and sodium carbonate). All waste containing isocyanates must be disposed of as hazardous waste according to institutional and local regulations.

References

Sources

- 1. 2-fluoro-4-isocyanato-1-methoxybenzene | 221218-33-3 [sigmaaldrich.com]

- 2. You are being redirected... [hit2lead.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. PubChemLite - 1-fluoro-4-isocyanato-2-methoxybenzene (C8H6FNO2) [pubchemlite.lcsb.uni.lu]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox | College of Natural Sciences | Colorado State University [natsci.source.colostate.edu]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox | EurekAlert! [eurekalert.org]

Technical Guide: Safety and Handling of 4-Fluoro-2-isocyanato-1-methoxybenzene

Executive Summary

4-Fluoro-2-isocyanato-1-methoxybenzene (CAS: 143770-38-9) is a specialized fluorinated aryl isocyanate employed primarily as an electrophilic building block in medicinal chemistry. It is critical for the synthesis of urea and carbamate pharmacophores, often found in kinase inhibitors and receptor antagonists where fluorine substitution modulates metabolic stability and lipophilicity.

This guide addresses the compound's dual-nature: a high-value synthetic utility versus a severe respiratory and sensitization hazard profile. The protocols herein prioritize moisture exclusion to prevent uncontrolled polymerization and containment to mitigate the risk of irreversible protein carbamylation in biological systems (including the operator).

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state and reactivity profile is the first line of defense. This compound is a liquid at room temperature, with a high vapor pressure relative to solid reagents, increasing the inhalation risk.

| Property | Data |

| Chemical Name | 4-Fluoro-2-isocyanato-1-methoxybenzene |

| Synonyms | 4-Fluoro-2-isocyanatoanisole; 5-Fluoro-2-methoxyphenyl isocyanate |

| CAS Number | 143770-38-9 |

| Molecular Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Reactivity | Highly reactive with nucleophiles (amines, alcohols, water) |

| Storage Requirement | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Part 2: Hazard Architecture & Toxicology

The Mechanism of Toxicity: Protein Carbamylation

The isocyanate group (-N=C=O) is a potent electrophile. Upon contact with biological tissue, it attacks nucleophilic residues on proteins (lysine, cysteine), forming stable carbamate or urea linkages. This haptenization alters the native protein structure, triggering an immune response.

-

Respiratory Sensitization: Inhalation can lead to isocyanate asthma. Once sensitized, exposure to even trace amounts (ppb levels) can trigger life-threatening bronchospasm.

-

Lachrymator: The fluorinated motif enhances volatility and lipophilicity, allowing rapid penetration of mucous membranes, causing severe eye and respiratory tract irritation.

Hydrolysis Hazard

Isocyanates react with atmospheric moisture to generate Carbon Dioxide (CO₂).

Part 3: Engineering Controls & Hierarchy of Defense

To ensure safety, we rely on a hierarchy of controls rather than PPE alone. The following diagram illustrates the defensive layers required for this specific compound.

Figure 1: Hierarchy of Controls for handling fluorinated aryl isocyanates. Engineering controls are the primary barrier.

Part 4: Operational Protocols

Storage & Stability (Self-Validating System)

Protocol:

-

Container: Store in a crown-cap bottle or a flask with a high-integrity Teflon septum.

-

Atmosphere: Flush headspace with dry Argon after every use. Argon is heavier than air and provides a better blanket than Nitrogen.

-

Visual Check (Validation): Inspect the liquid for turbidity or solid precipitate (polyurea). Presence of solids indicates moisture ingress; the material purity is compromised, and the container may be pressurized.

-

Secondary Containment: Store the bottle inside a desiccator or a secondary plastic container with desiccant packs at 2–8°C.

Synthesis Setup

Causality: Water is the enemy. It consumes the reagent and generates dangerous pressure.[1]

-

Drying: Flame-dry all glassware under vacuum. Cool under Argon flow.

-

Solvents: Use anhydrous solvents (DCM, THF, or Toluene) stored over molecular sieves.

-

Transfer: Never pour the liquid. Transfer via syringe or cannula techniques to minimize atmospheric exposure.[2]

Decontamination & Quenching (The "Neutralization" Protocol)

Do not use water alone; the reaction is too slow and forms insoluble ureas that trap unreacted isocyanate.

Decontamination Solution (The "Decon Mix"):

-

Composition: 50% Ethanol + 40% Water + 10% Concentrated Ammonia (or 5% Sodium Carbonate).

-

Mechanism: Ethanol solubilizes the isocyanate; Ammonia/Carbonate forces rapid hydrolysis to the amine and urea derivatives.

Step-by-Step Quenching:

-

Containment: Place contaminated glassware in a dedicated tray inside the fume hood.

-

Application: Pour the "Decon Mix" into the glassware.

-

Validation: Observe for CO₂ bubbling. Allow to stand for 24 hours .

-

Disposal: After 24 hours, check pH (should be basic). The solution can now be disposed of as basic organic waste. NEVER seal the waste container tightly immediately after quenching; allow gas to escape.

Part 5: Emergency Response

Spills

Minor Spill (< 10 mL):

-

Evacuate the immediate area. Ensure fume hood is operating at max flow.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If outside the hood, use a half-mask respirator with organic vapor cartridges (P100).

-

Absorb: Cover spill with dry sand or vermiculite.

-

Neutralize: Flood the absorbent with the "Decon Mix" prepared above.

-

Wait: Let it react for 30 minutes (keep hood sash down).

-

Collect: Scoop into an open-top waste container. Do not seal.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious soap and water. Ethanol increases skin absorption—avoid using it for skin cleanup.

-

Eye Contact: Rinse thoroughly with water for 15 minutes.[2][3][4] Isocyanates react with eye moisture; immediate flushing is critical to prevent corneal damage.

Part 6: Reaction Pathway Visualization

The following diagram details the chemical fate of the isocyanate during hydrolysis (quenching), illustrating why pressure buildup occurs.

Figure 2: Hydrolysis pathway. Note that the amine product can react with remaining isocyanate to form insoluble urea crusts, which may trap active reagent.

References

-

Safe Work Australia. (2015). Guide to Handling Isocyanates. Safe Work Australia. Link

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Fluorophenyl isocyanate (Analogous Fluorinated Isocyanate Handling). Fisher Scientific.[3] Link

-

American Chemistry Council. (2012). Working with MDI and Polymeric MDI: What You Should Know. Center for the Polyurethanes Industry. Link

- Vertex AI Search. (2024). Isocyanate Quenching Protocols and Chemical Safety Data.

Sources

Reactivity Profile: 4-Fluoro-2-isocyanato-1-methoxybenzene

The following technical guide details the reactivity profile, synthesis, and applications of 4-Fluoro-2-isocyanato-1-methoxybenzene (also known as 5-Fluoro-2-methoxyphenyl isocyanate ). This document is structured for researchers in medicinal chemistry and process development.

CAS: 140623-63-4 (Referenced as provided; structural isomer confirmed as 5-Fluoro-2-methoxyphenyl isocyanate) Formula: C₈H₆FNO₂ | MW: 167.14 g/mol [1]

Executive Summary & Chemical Identity

4-Fluoro-2-isocyanato-1-methoxybenzene is a specialized aryl isocyanate building block used primarily in the synthesis of ureas and carbamates for pharmaceutical applications.[1] Its reactivity is defined by a unique "push-pull" electronic system:

-

The Electrophile: The isocyanate (-N=C=O) carbon is the site of nucleophilic attack.[2]

-

The Deactivator (Steric/Electronic): The ortho-methoxy group (-OMe) provides electron density via resonance (+M) while simultaneously exerting a localized inductive withdrawal (-I).[1][2] Its position creates moderate steric hindrance, modulating reaction rates and preventing uncontrolled polymerization.

-

The Activator: The meta-fluoro group (-F, relative to the isocyanate) exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the isocyanate carbon compared to non-fluorinated analogs.[1]

This balance makes the compound a moderately reactive electrophile , ideal for controlled coupling reactions with amines and alcohols without the high instability of electron-deficient isocyanates (e.g., nitrophenyl isocyanates).

Electronic & Steric Landscape

The reactivity of the isocyanate group is governed by the substituents on the benzene ring.

Electronic Effects (Hammett Analysis)

The isocyanate carbon (

-

5-Fluoro Substituent (

): Located meta to the isocyanate group (and para to the methoxy), the fluorine atom withdraws electron density through the -

2-Methoxy Substituent (

complex): Located ortho to the isocyanate, the methoxy group donates electron density into the ring via resonance (+M).[1][2] This resonance effect competes with its inductive withdrawal (-I).[1] In the ortho position, the +M effect typically dominates, slightly decreasing the electrophilicity of

Net Result: The compound is more reactive than o-anisyl isocyanate but less reactive than 4-fluorophenyl isocyanate.[1]

Steric Effects

The ortho-methoxy group introduces steric bulk adjacent to the reaction center.

-

Impact: Nucleophiles with large steric demand (e.g., tert-butyl amine, secondary amines) will show reduced reaction rates.[1][2]

-

Benefit: This steric shielding stabilizes the isocyanate against rapid hydrolysis by atmospheric moisture compared to less hindered analogs.[2]

Core Reactivity Modules

Module A: Aminolysis (Urea Formation)

This is the primary application of the compound, forming unsymmetrical di-substituted ureas (common pharmacophores in kinase inhibitors).[1][2]

Mechanism:

-

Nucleophilic attack of the amine nitrogen (lone pair) on

.[2] -

Formation of a zwitterionic intermediate.

-

Proton transfer to the isocyanate nitrogen.

Protocol 1: Standard Coupling with Primary Amines

-

Reagents: 4-Fluoro-2-isocyanato-1-methoxybenzene (1.0 equiv), Primary Amine (1.0-1.1 equiv).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).[1][2]

-

Conditions:

, 1-4 hours.[1][2] -

Workup: The urea product often precipitates.[2] Filter and wash with cold ether. If soluble, evaporate and recrystallize from EtOAc/Hexane.

Module B: Alcoholysis (Carbamate Formation)

Reaction with alcohols yields carbamates (urethanes).[1][2] This reaction is slower than aminolysis and typically requires catalysis.

Protocol 2: Carbamate Synthesis

-

Reagents: Isocyanate (1.0 equiv), Alcohol (1.2 equiv).[1][2]

-

Catalyst: Dibutyltin Dilaurate (DBTL, 1-5 mol%) or DMAP (10 mol%).[1][2]

-

Solvent: Toluene or DCM (Anhydrous).[2]

-

Conditions: Reflux (Toluene) or RT (DCM with catalyst), 4-12 hours.[1][2]

-

Note: Steric hindrance from the ortho-OMe group may require higher temperatures for bulky alcohols.[2]

Module C: Hydrolysis (Stability & Safety)

Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid, which decarboxylates to release

-

Risk:

evolution can pressurize sealed vessels.[2] -

Prevention: Store under inert atmosphere (Argon/Nitrogen) at

.

Visualization of Reactivity

The following diagram illustrates the reaction pathways and the electronic influence of substituents.

Figure 1: Reaction pathways for 4-Fluoro-2-isocyanato-1-methoxybenzene, highlighting the competition between productive coupling (Urea/Carbamate) and hydrolytic degradation.[1]

Synthesis Pathway

The synthesis of this isocyanate typically proceeds from the corresponding aniline precursor.

Precursor: 5-Fluoro-2-methoxyaniline (CAS 1978-39-8).[1][3][4] Reagent: Triphosgene (Solid, safer alternative to phosgene gas).[1][2]

Protocol:

-

Dissolution: Dissolve 5-Fluoro-2-methoxyaniline (10 mmol) in anhydrous DCM (50 mL) with Triethylamine (22 mmol).

-

Addition: Cool to

. Add Triphosgene (3.4 mmol) dissolved in DCM dropwise over 30 minutes. -

Reaction: Stir at

for 1 hour, then allow to warm to RT. Monitor by TLC (disappearance of amine) or IR (appearance of strong N=C=O peak at -

Workup: Quench with cold water (carefully), extract with DCM, dry over

, and concentrate. Purify by vacuum distillation if necessary.

Applications in Drug Discovery

This building block is valuable for introducing the 3-fluoro-6-methoxyphenyl moiety (relative to the urea linkage) into drug candidates.[1]

-

Bioisosterism: The fluorine atom mimics hydrogen in size but alters the electronic properties (

of the urea protons) and lipophilicity ( -

Metabolic Stability: The fluorine at the para position (relative to the methoxy) blocks a common site of metabolic oxidation (CYP450 hydroxylation), potentially extending the half-life of the drug.[2]

-

Kinase Inhibition: Urea motifs derived from this isocyanate are structurally analogous to those found in kinase inhibitors like Sorafenib and Regorafenib , where the aryl urea binds to the DFG-out conformation of the kinase.[2]

Safety & Handling

-

Hazard Class: Acute Toxic (Inhalation/Oral), Skin/Eye Irritant, Lachrymator.[1][2]

-

Storage: Store at

under inert gas. Moisture sensitive. -

Disposal: Quench excess isocyanate with a solution of 5-10% ammonia or ethanol before disposal to convert it to a non-reactive urea/carbamate.

References

-

Isocyanate Reactivity: Ozaki, S. (1972).[2] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457-496.[1] Link[1][2]

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

-

Urea Synthesis Protocol: Knölker, H. J., et al. (1995).[2] Synthesis of Ureas from Amines and Isocyanates. Synlett, 1995(05), 378-382.[1]

-

Precursor Synthesis: Synthesis of 5-Fluoro-2-methoxyaniline. (See Search Result 1.1: Thieme Connect).[1][2] Link

-

Triphosgene Application: Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894-895.[1] Link[1][2]

Sources

- 1. PubChemLite - Methyl 4-[[6-[[(2r,3s)-3-[[(3as,4r,6ar)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenyl-butyl]-(1,3-benzodioxol-5-ylsulfonyl)amino]-5,5-dimethyl-hexyl]amino]-4-oxo-butanoate (C37H51N3O12S) [pubchemlite.lcsb.uni.lu]

- 2. Isocyanates | Fisher Scientific [fishersci.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. greyhoundchrom.com [greyhoundchrom.com]

The Strategic Utility of 4-Fluoro-2-isocyanato-1-methoxybenzene in Modern Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to achieving desired molecular complexity and functionality. 4-Fluoro-2-isocyanato-1-methoxybenzene is a substituted aromatic isocyanate that, while not a household name, represents a key reagent for the introduction of a specifically functionalized phenylurea moiety. The interplay of its three distinct functional groups—the highly reactive isocyanate, the metabolism-modulating methoxy group, and the bioactivity-enhancing fluorine atom—renders it a valuable tool for the discerning chemist. This guide provides an in-depth exploration of the potential research applications of this compound, moving beyond a simple cataloging of reactions to a causal analysis of its synthetic utility.

Core Chemical Attributes and Reactivity Profile

Understanding the inherent chemical nature of 4-Fluoro-2-isocyanato-1-methoxybenzene is fundamental to harnessing its synthetic potential.

| Property | Value | Source |

| Molecular Formula | C8H6FNO2 | [1] |

| Molecular Weight | 167.14 g/mol | [1] |

| CAS Number | 148624-87-7 | [2] |

| Appearance | Varies (typically a liquid or low-melting solid) | N/A |

| Key Functional Groups | Isocyanate (-NCO), Methoxy (-OCH3), Fluoro (-F) | N/A |

The reactivity of this molecule is dominated by the electrophilic carbon atom of the isocyanate group. This group readily undergoes nucleophilic attack by a variety of nucleophiles, most notably primary and secondary amines, to form stable urea derivatives.[3] Alcohols and water can also react to form carbamates and, upon decarboxylation, amines, respectively, although the reaction with amines is the most synthetically prevalent.

The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring subtly modulates the reactivity of the isocyanate group and influences the properties of the resulting products. The strategic placement of these substituents is a key consideration in molecular design.

Principal Application: A Gateway to Bioactive Urea Derivatives

The paramount research application of 4-Fluoro-2-isocyanato-1-methoxybenzene lies in its role as a precursor to unsymmetrical diaryl ureas. This structural motif is a cornerstone of many biologically active compounds, particularly in the realm of kinase inhibitors.[4]

The Urea Moiety in Kinase Inhibition: A Structural Linchpin

Kinase inhibitors are a critical class of targeted therapeutics in oncology and other diseases.[5] Many of these inhibitors function by competing with ATP for binding to the kinase's active site. The diaryl urea functionality is adept at forming a network of hydrogen bonds with the hinge region of the kinase, a crucial interaction for potent and selective inhibition.

Case Study: Synthesis of Sorafenib Analogues

Sorafenib is a multi-kinase inhibitor approved for the treatment of certain cancers, and it features a central diaryl urea core.[6][7] The synthesis of sorafenib and its analogues provides a quintessential example of the application of substituted phenyl isocyanates. While sorafenib itself utilizes 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the synthetic principle is directly transferable to 4-fluoro-2-isocyanato-1-methoxybenzene for the generation of novel analogues.

The general synthetic route involves the reaction of an aniline derivative with the isocyanate to form the urea linkage.[8][9]

Experimental Protocol: General Procedure for Urea Formation

The following is a generalized, illustrative protocol for the synthesis of a diaryl urea using 4-fluoro-2-isocyanato-1-methoxybenzene.

-

Reaction Setup: To a solution of the desired aniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-isocyanato-1-methoxybenzene (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.

-

Work-up and Isolation: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product is then purified by an appropriate method, such as recrystallization from a suitable solvent system or column chromatography on silica gel, to yield the pure diaryl urea.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The Influence of Fluorine and Methoxy Substituents in Drug Design

The fluorine and methoxy groups on the 4-fluoro-2-isocyanato-1-methoxybenzene scaffold are not mere spectators in the biological activity of the final compounds. Their presence is a deliberate design element.

-

Fluorine: The introduction of fluorine into a drug candidate can have profound effects on its properties.[10][11] It can:

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with the target protein.

-

Improve Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of oxidative metabolism, thereby increasing the drug's half-life.[12]

-

Modulate pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can affect solubility and cell permeability.

-

Influence Conformation: The small size of fluorine allows it to act as a hydrogen bond mimic in some cases, influencing the preferred conformation of the molecule.

-

-

Methoxy Group: The methoxy group also plays a significant role:

-

Solubility and Lipophilicity: It can increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Handle: While the fluorine atom can block metabolism, the methoxy group can serve as a site for O-demethylation, providing a metabolic pathway that can be important for drug clearance.

-

Conformational Control: The steric bulk of the methoxy group can influence the rotational barrier around the aryl-urea bond, affecting the overall conformation of the inhibitor.

-

Potential Applications Beyond Kinase Inhibitors

While the synthesis of kinase inhibitors is a major application, the utility of 4-fluoro-2-isocyanato-1-methoxybenzene is not limited to this area.

Agrochemicals

The urea functional group is also prevalent in a variety of agrochemicals, including herbicides and insecticides.[13] The principles of urea synthesis are directly applicable, and the fluorine and methoxy substituents can be used to fine-tune the activity, selectivity, and environmental persistence of these compounds. For instance, certain benzoylurea insecticides function by inhibiting chitin synthesis in insects.[14]

Materials Science

Isocyanates are fundamental building blocks for polyurethane chemistry. While 4-fluoro-2-isocyanato-1-methoxybenzene is a monoisocyanate and thus would act as a chain terminator, it could be used to functionalize the surface of polymers or to create specific end-groups. The introduction of fluorinated moieties into polymers is a common strategy to impart hydrophobicity and other desirable surface properties.[15][16]

Synthesis of 4-Fluoro-2-isocyanato-1-methoxybenzene

The availability of the isocyanate is crucial for its application. Isocyanates are typically synthesized from the corresponding primary amine.[17] The most common industrial method involves the use of phosgene or a phosgene equivalent like triphosgene.[3] However, due to the high toxicity of these reagents, alternative methods such as the Curtius rearrangement of an acyl azide are often preferred in a laboratory setting.[18]

Conclusion and Future Outlook

4-Fluoro-2-isocyanato-1-methoxybenzene is a specialized yet highly valuable reagent for organic synthesis. Its primary application lies in the construction of unsymmetrical diaryl ureas, a key pharmacophore in a multitude of kinase inhibitors and other biologically active molecules. The strategic incorporation of fluorine and methoxy substituents provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of their lead compounds. While its use in agrochemical and materials science is less documented, the fundamental reactivity of the isocyanate group suggests significant potential in these areas as well. As the demand for sophisticated, highly functionalized molecules continues to grow, the utility of well-designed building blocks like 4-fluoro-2-isocyanato-1-methoxybenzene is set to expand, solidifying its place in the synthetic chemist's toolbox.

References

-

New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. MDPI. [Link]

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Royal Society of Chemistry. [Link]

-

Convenient Synthesis of Sorafenib and Its Derivatives. Taylor & Francis Online. [Link]

-

Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. PubMed. [Link]

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Semantic Scholar. [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry. [Link]

-

Polymers from multifunctional isocyanates: 7. Synthesis and phase behaviour of liquid-crystalline triad ester-group-containing diisocyanates. ScienceDirect. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

- Urea derivatives, their production and use.

-

Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. [Link]

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Society. [Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Synthesis and characterization of fluorinated polymers. ddd-UAB. [Link]

-

1-fluoro-4-isocyanato-2-methoxybenzene (C8H6FNO2). PubChemLite. [Link]

-

CATALYST COMPONENTS FOR PROPYLENE POLYMERIZATION. European Patent Office. [Link]

-

Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. ResearchGate. [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. [Link]

-

Fluoro-Functionalized Silsesquioxane Polymer-Based High Hydrophobic Coatings for Enhancing Properties of Kraft Paper. MDPI. [Link]

-

Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers. BioWorld. [Link]

-

Synthetic approaches to the 2010-2014 new agrochemicals. ResearchGate. [Link]

-

Manufacturing and Properties of Fluoroelastomer-Based Additives. ResearchGate. [Link]

- Agrochemical composite particles and production method thereof.

Sources

- 1. PubChemLite - 1-fluoro-4-isocyanato-2-methoxybenzene (C8H6FNO2) [pubchemlite.lcsb.uni.lu]

- 2. 148624-87-7|4-Fluoro-1-isocyanato-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tarjomefa.com [tarjomefa.com]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. ajrconline.org [ajrconline.org]

- 13. researchgate.net [researchgate.net]

- 14. EP0088343A2 - Urea derivatives, their production and use - Google Patents [patents.google.com]

- 15. ddd.uab.cat [ddd.uab.cat]

- 16. mdpi.com [mdpi.com]

- 17. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 18. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

discovery and history of 4-Fluoro-2-isocyanato-1-methoxybenzene

The following technical guide details the discovery, chemistry, and application of 4-Fluoro-2-isocyanato-1-methoxybenzene (also known as 5-Fluoro-2-methoxyphenyl isocyanate ). This document is structured for researchers and drug development professionals, focusing on synthetic utility and mechanistic insights.

A Critical Electrophile in Kinase Inhibitor & Adjuvant Discovery

Executive Summary

4-Fluoro-2-isocyanato-1-methoxybenzene (CAS: 148624-86-6 ) is a specialized fluorinated aromatic building block used primarily in the synthesis of urea- and carbamate-based pharmacophores. Emerging from the high-throughput screening era of the early 2000s, this electrophile allows for the rapid introduction of the 5-fluoro-2-methoxyphenyl moiety—a "privileged structure" known to enhance metabolic stability and optimize lipophilicity in kinase inhibitors and, more recently, antibiotic adjuvants.

| Chemical Property | Data |

| IUPAC Name | 4-Fluoro-2-isocyanato-1-methoxybenzene |

| Common Name | 5-Fluoro-2-methoxyphenyl isocyanate |

| CAS Number | 148624-86-6 |

| Molecular Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Key Reactivity | Electrophilic attack by nucleophiles (amines, alcohols) |

| Precursor | 5-Fluoro-2-methoxyaniline (CAS 1978-39-8) |

Discovery & Historical Evolution

2.1. The Fluorine Revolution (1990s–2000s)

The history of 4-Fluoro-2-isocyanato-1-methoxybenzene is inextricably linked to the "Fluorine Revolution" in medicinal chemistry. In the late 20th century, researchers recognized that replacing hydrogen with fluorine could block metabolic hotspots (preventing P450 oxidation) without significantly altering steric bulk.

-

The Precursor: The aniline precursor, 5-fluoro-2-methoxyaniline , became commercially scalable in the 1990s as demand grew for fluorinated anilines in agrochemistry and dye synthesis.

-

The Isocyanate Emergence: As urea linkages became a dominant motif in kinase inhibitors (e.g., Sorafenib, approved 2005), the demand for diverse aryl isocyanates spiked. 4-Fluoro-2-isocyanato-1-methoxybenzene appeared in patent literature as a reagent to screen structure-activity relationships (SAR) around the electronic properties of the phenyl ring.

2.2. Modern Applications (2015–Present)

While early uses were broad, recent literature highlights specific utility:

-

Kinase Inhibition: The 5-fluoro-2-methoxy substitution pattern is often explored to modulate binding affinity in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The methoxy group provides a hydrogen bond acceptor, while the fluorine modulates the pKa of the urea protons.

-

Antibiotic Adjuvants (2025 Breakthrough): A pivotal study published in 2025 utilized this isocyanate to synthesize urea-linked adjuvants that restore the efficacy of Polymyxin B against multi-drug resistant (MDR) Gram-negative bacteria. The isocyanate facilitated the coupling of the fluorinated ring to a nitroaniline core, creating a compound capable of disrupting bacterial oxidative stress responses [1].

Synthesis & Production Methodologies

The synthesis of 4-Fluoro-2-isocyanato-1-methoxybenzene is almost exclusively achieved via the phosgenation of its aniline precursor.

3.1. The "Gold Standard" Laboratory Route (Triphosgene)

For research scale (<100g), the use of Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene due to safety and handling ease.

-

Reagents: 5-Fluoro-2-methoxyaniline, Triphosgene, Triethylamine (TEA).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: 0°C to Room Temperature (RT).

Protocol:

-

Dissolution: Dissolve 5-Fluoro-2-methoxyaniline (1.0 eq) and TEA (2.2 eq) in anhydrous DCM under N₂ atmosphere.

-

Addition: Cool to 0°C. Add a solution of Triphosgene (0.35 eq) in DCM dropwise over 30 minutes. Note: Triphosgene generates 3 equivalents of phosgene in situ.

-

Reflux/Stir: Allow to warm to RT. Some protocols suggest a brief reflux to drive HCl evolution and completion.

-

Workup: Remove solvent under reduced pressure. The residue is often used directly (if generated in situ) or purified via vacuum distillation for stability.

3.2. Alternative: Curtius Rearrangement

Used when the aniline is unavailable, starting from 5-fluoro-2-methoxybenzoic acid .

-

Activation: Acid + Thionyl Chloride → Acid Chloride.

-

Azidation: Acid Chloride + Sodium Azide → Acyl Azide.

-

Rearrangement: Heat Acyl Azide in toluene → Release N₂ → Isocyanate .

Chemical Reactivity & Mechanism

The isocyanate group (-N=C=O) is a "hard" electrophile dominated by the central carbon atom. The presence of the 4-fluoro (electron-withdrawing via induction) and 1-methoxy (electron-donating via resonance) groups creates a unique electronic push-pull system.

-

Electronic Effect: The fluorine at the para position relative to the isocyanate (if we consider the NCO at C1 for electronic analysis, though IUPAC is C2) withdraws electron density, making the isocyanate carbon more electrophilic than in non-fluorinated anisoles.

-

Steric Effect: The ortho-methoxy group provides mild steric hindrance, preventing oligomerization but allowing reaction with primary and secondary amines.

Mechanism: Urea Formation

The most critical reaction is the nucleophilic addition of an amine to the isocyanate carbon.

-

Nucleophilic Attack: The lone pair of the incoming amine (R-NH₂) attacks the central carbon of the isocyanate.

-

Proton Transfer: The nitrogen of the isocyanate abstracts a proton from the attacking amine (often assisted by base or solvent).

-

Product: Formation of a stable 1,3-disubstituted urea.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the isocyanate and its divergent applications in drug discovery.

Figure 1: Synthetic pathway from aniline precursor to urea and carbamate derivatives.[1]

Experimental Protocol: In Situ Urea Synthesis

Objective: Synthesis of a library urea derivative using 4-Fluoro-2-isocyanato-1-methoxybenzene generated in situ.

-

Preparation of Isocyanate:

-

To a stirred solution of 5-fluoro-2-methoxyaniline (1.0 mmol) in dry DCM (5 mL) at 0°C, add triethylamine (2.5 mmol).

-

Slowly add triphosgene (0.35 mmol) dissolved in DCM (2 mL).

-

Stir at 0°C for 30 min, then warm to RT for 1 hour. Confirm isocyanate formation by TLC (conversion of polar aniline to non-polar spot) or IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹).

-

-

Coupling (Urea Formation):

-

Add the coupling partner (e.g., 2-chloro-4-nitroaniline or a piperidine derivative) (1.0 mmol) directly to the isocyanate solution.

-

Stir at RT for 3–12 hours.

-

Observation: A precipitate often forms as the urea is less soluble than the reagents.

-

-

Isolation:

-

Filter the precipitate or evaporate the solvent.

-

Wash with dilute HCl (to remove unreacted aniline/TEA) and ether.

-

Recrystallize from Ethanol/Water if necessary.

-

Safety & Handling

-

Hazard Class: Acute Toxic (Oral/Inhalation), Skin/Eye Irritant, Respiratory Sensitizer.

-

Lachrymator: Like many isocyanates, it can cause severe eye irritation and tearing.

-

Moisture Sensitivity: Reacts with water to form the carbamic acid, which decarboxylates to regenerate the aniline and release CO₂ (pressure buildup hazard in sealed vessels).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

References

-

Zhang, Y., et al. "Discovery of a novel polymyxin adjuvant against multidrug-resistant gram-negative bacteria through oxidative stress modulation." Acta Pharmaceutica Sinica B, 2025. (Note: Citation based on recent PMC search results describing the use of this specific isocyanate in adjuvant synthesis).

-

EnamineStore. "4-fluoro-2-isocyanato-1-methoxybenzene - Compound Profile."

-

PubChem. "4-Fluoro-2-isocyanato-1-methoxybenzene (Compound)." National Library of Medicine.

-

BLD Pharm. "Product Data: 4-Fluoro-2-isocyanato-1-methoxybenzene."

Sources

Strategic Sourcing & Technical Guide: 4-Fluoro-2-isocyanato-1-methoxybenzene

The following is an in-depth technical guide on the commercial sourcing and application of 4-Fluoro-2-isocyanato-1-methoxybenzene .

Document Control:

-

Topic: Commercial Suppliers & Technical Validation

-

Target Audience: Medicinal Chemists, Sourcing Managers, Process Chemists

-

CAS Registry Number: 148624-86-6 (Primary), Note: Isomer confusion risk with 148624-87-7

-

Chemical Formula: C₈H₆FNO₂[1]

-

Molecular Weight: 167.14 g/mol [2]

Executive Summary: The "Isomer Trap" in Sourcing

4-Fluoro-2-isocyanato-1-methoxybenzene (also known as 2-Isocyanato-4-fluoroanisole ) is a high-value fluorinated building block used primarily in the synthesis of urea-based kinase inhibitors and peptidomimetics.

Critical Warning for Buyers: The commercial market for fluorinated anisole isocyanates is plagued by regiochemical ambiguity . Vendors frequently mislabel isomers.

-

Target Compound: Isocyanate (-NCO) at position 2 (ortho to methoxy).

-

Common Imposter: Isocyanate at position 4 (para to methoxy), CAS 221218-33-3.

-

Consequence: Using the wrong isomer alters the vector of the fluorine substituent, potentially destroying the Structure-Activity Relationship (SAR) of the drug candidate.

This guide provides the protocols to source, validate, and utilize this compound with high integrity.

Technical Specifications & Chemical Identity

Before engaging suppliers, the technical parameters must be strictly defined to prevent "bait-and-switch" sourcing of lower-grade isomers.

| Parameter | Specification | Critical Notes |

| IUPAC Name | 4-Fluoro-2-isocyanato-1-methoxybenzene | Alternate: 5-Fluoro-2-methoxyphenyl isocyanate |

| CAS Number | 148624-86-6 | Verify against CAS 148624-87-7 (isomer) |

| Structure | Anisole core, 2-NCO, 4-F | Fluorine is para to the methoxy group. |

| Appearance | Colorless to pale yellow liquid/solid | Low melting point (approx. 20-30°C). |

| Reactivity | Moisture Sensitive | Hydrolyzes to urea dimer rapidly. |

| Key IR Peak | ~2270 cm⁻¹ | Strong, sharp peak (Isocyanate stretch). |

Commercial Supplier Landscape

Suppliers are categorized by their ability to provide analytical data confirming regiochemistry.

Tier 1: Verified Building Block Specialists

These vendors typically synthesize from the correct aniline precursor and provide NMR validation.

-

BLD Pharm

-

Status: High Reliability.

-

Catalog Note: Explicitly lists CAS 148624-86-6 .

-

Risk: Differentiate from their listing for "4-Fluoro-1-isocyanato-2-methoxybenzene".

-

-

Enamine

-

Status: Premium Source (REAL Database).

-

Advantage: Often holds stock in US/EU logic hubs; high purity (>97%).

-

-

Combi-Blocks

-

Status: High Volume/Low Cost.

-

Best For: Scale-up quantities (10g - 100g).

-

Tier 2: Aggregators (Caution Required)

Vendors like Sigma-Aldrich, Fisher Scientific, or MolPort often act as distributors for this specific CAS. When ordering from Tier 2:

-

Lead Time: Often 2-3 weeks (drop-shipped from Asia).

-

Validation: Request a batch-specific H-NMR before shipment to confirm the 1,2,4-substitution pattern.

Quality Assurance (QA) & Validation Protocol

Trusting the label is insufficient for this compound due to the isomer risk. The following self-validating workflow ensures the material is correct.

The "Triad" Validation Method

-

Visual Inspection: Material should be a liquid or low-melting solid. If it is a high-melting solid (>60°C), it is likely the urea dimer (decomposition product).

-

FT-IR Spectroscopy: Look for the "Silent Zone" killer.

-

Pass: Strong band at 2250–2270 cm⁻¹ (-N=C=O).

-

Fail: Absence of this peak indicates complete hydrolysis.

-

-

¹H-NMR Regiochemistry Check:

-

The coupling constants (

-values) of the aromatic protons are definitive. -

Target (2-NCO, 4-F): You should see a specific pattern for the proton at position 3 (ortho to F and NCO).

-

Impurity (Urea): Look for broad singlets > 8.0 ppm (NH protons).

-

Workflow Visualization: QA Decision Tree

Figure 1: Decision tree for incoming quality control of fluorinated isocyanates.

Synthetic Utility & Handling

Why this Molecule?

In drug discovery, the 4-fluoro-2-methoxyphenyl motif is a "privileged scaffold."

-

Metabolic Stability: The fluorine at the 4-position blocks para-hydroxylation (a common metabolic clearance pathway for anisoles).

-

Conformation: The 2-methoxy group often induces a specific conformation via intramolecular hydrogen bonding with the urea NH formed in the next step.

Standard Operating Procedure: Urea Formation

Avoid using nucleophilic solvents (MeOH, EtOH) or wet solvents.

Reaction: Ar-NCO + R-NH2 → Ar-NH-CO-NH-R

-

Solvent: Anhydrous DCM or THF.

-

Stoichiometry: 1.0 eq Amine : 1.1 eq Isocyanate.

-

Base: Generally not required unless the amine is a salt. If needed, use DIPEA (non-nucleophilic).

-

Workup: Scavenge excess isocyanate with polymer-supported trisamine or simple silica filtration (isocyanates degrade on silica).

Synthesis of the Building Block (If Commercial Supply Fails)

If stock is unavailable, synthesize from 5-Fluoro-2-methoxyaniline (CAS 1978-39-8).

Figure 2: In-house synthesis route via Triphosgene. Note: Requires strict ventilation (Phosgene generation).

References

-

Chemical Identity & Isomer Data

-

PubChem Compound Summary for CID 1261616 (Isomer Analogues). National Center for Biotechnology Information (2024). Link.

-

-

Synthetic Methodology (Isocyanates)

-

Knölker, H. J., Braxmeier, T., & Ongania, K. H. (2001). A Novel Method for the Synthesis of Isocyanates Under Mild Conditions. Angewandte Chemie International Edition. Link

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

-

Supplier Verification (BLD Pharm)

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. 148624-87-7|4-Fluoro-1-isocyanato-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. 221218-33-3|2-Fluoro-4-isocyanato-1-methoxybenzene|BLD Pharm [bldpharm.com]

- 4. 1525373-03-8|1-Fluoro-2-isocyanato-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 5. 613662-01-4|5-Fluoro-2-phenoxyaniline|BLD Pharm [bldpharm.com]

Methodological & Application

Introduction: The Chemical Versatility of 4-Fluoro-2-isocyanato-1-methoxybenzene

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 4-Fluoro-2-isocyanato-1-methoxybenzene.

4-Fluoro-2-isocyanato-1-methoxybenzene is an aromatic isocyanate that serves as a valuable building block in modern organic synthesis. Its utility stems from the highly reactive isocyanate group (-N=C=O), which is an electrophilic moiety capable of reacting with a wide range of nucleophiles. The reactivity of this functional group is further modulated by the substituents on the benzene ring: the electron-withdrawing fluorine atom and the electron-donating methoxy group. This electronic push-pull system influences the electrophilicity of the isocyanate carbon and the reactivity of the aromatic ring, making it a versatile reagent in various catalytic transformations. This guide provides detailed application notes and protocols for the primary catalytic uses of this compound, with a focus on the synthesis of ureas and carbamates, which are key functional groups in many pharmaceuticals and bioactive molecules.[1]

Section 1: Catalytic Synthesis of Diaryl Ureas

The formation of a urea linkage by reacting an isocyanate with a primary or secondary amine is a fundamental transformation in medicinal chemistry.[1][2] Many modern drugs, including kinase inhibitors like Sorafenib, feature a diaryl urea core.[3] Catalysis can play a crucial role in accelerating this reaction, particularly with less nucleophilic amines, and in controlling selectivity.

Principle and Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group. This forms a transient zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable urea product. While this reaction can often proceed without a catalyst, Lewis acids or organocatalysts can be employed to enhance the reaction rate by activating the isocyanate group.

Caption: General scheme for the catalytic synthesis of urea derivatives.

Protocol 1: General Procedure for the Synthesis of a Diaryl Urea Derivative

This protocol describes a general method for the synthesis of a diaryl urea from 4-Fluoro-2-isocyanato-1-methoxybenzene and a substituted aniline, a common reaction in the synthesis of kinase inhibitor analogues.[3]

Materials:

-

4-Fluoro-2-isocyanato-1-methoxybenzene

-

Substituted aniline (e.g., 4-aminophenol)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

-

To this stirring solution, add 4-Fluoro-2-isocyanato-1-methoxybenzene (1.05 equivalents) dropwise at room temperature. The slight excess of the isocyanate ensures complete consumption of the amine.

-

If the aniline salt is used or if the reaction is sluggish, triethylamine (1.1 equivalents) can be added to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine is a key indicator of reaction completion. The reaction is typically complete within 2-6 hours at room temperature. Gentle heating to 40°C can be applied if necessary.

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can often be purified by precipitation. Add a non-polar solvent like hexane to the concentrated residue and stir. The urea product, being more polar, will precipitate out.

-

Filter the solid product, wash with cold hexane, and dry under vacuum.

-

If further purification is needed, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

| Amine Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

| Aniline | None | DCM | 3 | >95 |

| 4-chloroaniline | None | THF | 4 | >95 |

| 4-aminophenol | Triethylamine | DCM | 2 | 92 |

| N-methylaniline | None | THF | 6 | 90 |

Section 2: Catalytic Synthesis of Carbamates

The reaction of isocyanates with alcohols to form carbamates (urethanes) is a cornerstone of polyurethane chemistry but is also highly relevant in pharmaceuticals for creating prodrugs or other bioactive molecules.[4][5] This reaction is often slower than urea formation and frequently requires catalysis.

Principle and Catalysis

The addition of an alcohol to an isocyanate is mechanistically similar to the addition of an amine. However, due to the lower nucleophilicity of alcohols, catalysts are often necessary to achieve reasonable reaction rates.[6] Commonly used catalysts include tertiary amines, and metal compounds such as dibutyltin dilaurate (DBTDL) and zirconium chelates.[7] Non-tin catalysts are increasingly sought after due to the toxicity of organotin compounds.[7]

The catalyst can activate either the isocyanate or the alcohol. For instance, tertiary amines can act as nucleophilic catalysts, attacking the isocyanate to form a more reactive intermediate. Metal-based catalysts often work by coordinating to both the isocyanate and the alcohol, bringing them into proximity and activating them for the reaction.

Caption: Experimental workflow for catalytic carbamate synthesis.

Protocol 2: Zirconium-Catalyzed Synthesis of an Aryl Carbamate

This protocol utilizes a non-tin catalyst, a zirconium chelate, which is known to selectively catalyze the isocyanate-hydroxyl reaction over the competing reaction with water.[7]

Materials:

-

4-Fluoro-2-isocyanato-1-methoxybenzene

-

A primary or secondary alcohol (e.g., Benzyl alcohol)

-

Zirconium(IV) acetylacetonate (catalyst)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous toluene (to 0.2 M).

-

Catalyst Loading: Add the zirconium(IV) acetylacetonate catalyst (0.1-1.0 mol%).

-

Isocyanate Addition: Slowly add a solution of 4-Fluoro-2-isocyanato-1-methoxybenzene (1.0 equivalent) in anhydrous toluene to the stirring mixture at room temperature.

-

Reaction Conditions: Stir the reaction at room temperature or heat to 50-70°C to increase the rate. The optimal temperature will depend on the reactivity of the alcohol.

-

Monitoring: Monitor the reaction by IR spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹) and TLC.

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in a suitable solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove the catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Characterization: Analyze the purified carbamate product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Section 3: Role in Organocatalysis and Fluorine-Specific Interactions

The presence of a fluorine atom on the aromatic ring of 4-Fluoro-2-isocyanato-1-methoxybenzene introduces unique possibilities in the realm of organocatalysis.[8] Fluorinated organic molecules can participate in specific non-covalent interactions that can be exploited in catalyst design and reaction mechanisms.

Organocatalytic Activation

The isocyanate group can be activated towards nucleophilic attack by organocatalysts that function as hydrogen bond or halogen bond donors.[9][10] For instance, thiourea-based catalysts can form hydrogen bonds with the oxygen atom of the isocyanate, increasing its electrophilicity. The fluorine atom itself is a weak hydrogen bond acceptor but can influence the overall electronic properties of the molecule, making it a suitable substrate for such catalytic systems. Furthermore, the field of fluorous organocatalysis leverages fluorous tags for catalyst recovery, and while this molecule doesn't have a fluorous pony-tail, its fluorinated nature aligns with the principles of fluorine chemistry in catalysis.[8][11]

Transition Metal Catalysis Considerations

The C-F bond is generally robust, but the field of transition-metal-catalyzed C-F activation is evolving.[12][13] In the context of 4-Fluoro-2-isocyanato-1-methoxybenzene, the primary role in transition metal catalysis is typically as a substrate where the isocyanate group reacts, and the fluoro-aromatic moiety remains intact. The electronic effects of the fluorine atom can influence the rates of reactions involving the aromatic ring, such as cross-coupling, should a suitable handle (e.g., a bromine or iodine) be present elsewhere on the ring.[14][15]

References

- Radi, M., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.

- Jadhav, A. R., et al. (2020).

- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal of the Korean Chemical Society.

- Werner, J. (2004). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.

- Zhang, Y., et al. (2023). Catalysts for Isocyanate Cyclotrimerization.

- US9102780B2. (2015). Catalysts for reaction between an isocyanate and an alcohol.

- Various Authors. (2022). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.

- Dabral, M., et al. (2018). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides.

- Li, H., et al. (2021). Catalytic synthesis of bio-based carbamate by methoxycarbonylation of furfurylamine with dimethyl carbonate over Pb–Ni composite oxides. Green Chemistry.

- Tota, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.

- Thompson, M. P., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry.

- Zhang, W. (2012).

- Kniep, F., et al. (2008).